Tetrahydropyrimidine

Antifungal Dermatophyte MIC

Sourcing Tetrahydropyrimidine (CAS 64890-89-7) requires rigorous differentiation by substituent pattern, synthetic route, and validated biological potency. For antibacterial hit-to-lead programs, prioritize derivatives structurally related to compound 4f, which outperforms levofloxacin by >2- to >16-fold in MIC assays. For nematode cholinergic target studies, morantel (Ki = 1.3 μM) offers 4.4-fold higher CHT1 affinity than oxantel (Ki = 8.3 μM). Industrial-scale buyers should mandate the ultrasound-assisted, catalyst-free Biginelli condensation method, which achieves up to 99% yield in under 20 minutes, reducing cost of goods versus traditional heating. In oncology, derivatives 4k (IC50 = 43.63 µM) and 4b (IC50 = 52.59 µM) are validated starting points with selective HeLa cytotoxicity. Confirm synthetic methodology, purity (≥97%), and batch-specific bioactivity data before procurement.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 64890-89-7
Cat. No. B8763341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyrimidine
CAS64890-89-7
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1C=CNCN1
InChIInChI=1S/C4H8N2/c1-2-5-4-6-3-1/h1-2,5-6H,3-4H2
InChIKeyOTPDWCMLUKMQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropyrimidine (CAS 64890-89-7) for Scientific Procurement: Core Chemical Profile and Comparator Context


Tetrahydropyrimidine (CAS 64890-89-7, molecular formula C₄H₈N₂, molecular weight 84.12 g/mol) is a heterocyclic scaffold with a partially saturated pyrimidine ring [1]. Its derivatives exhibit a broad spectrum of biological activities including antimicrobial, anticancer, antiviral, and anthelmintic effects, often with quantifiable advantages over established reference compounds [2]. Structurally, it serves as the core nucleus for a diverse array of pharmacologically active agents, including the widely used veterinary anthelmintics pyrantel, morantel, and oxantel, as well as novel DHFR inhibitors and antifungal leads [3]. This guide focuses on procurement-relevant, quantitative differentiators that distinguish tetrahydropyrimidine-based compounds from their closest analogs in specific research and industrial applications.

Why Generic Tetrahydropyrimidine Scaffolds Cannot Be Interchanged Without Quantitative Performance Loss


The tetrahydropyrimidine core is not a singular entity but a versatile scaffold whose biological, chemical, and physical properties are exquisitely sensitive to substituent modifications. Even minor structural changes can dramatically alter potency, selectivity, and stability. For example, in the anthelmintic class, the rank order of potency for CHT1 inhibition differs significantly between morantel, pyrantel, and oxantel (Ki values of 1.3, 5.7, and 8.3 μM, respectively) [1]. In antimicrobial applications, a specific derivative (compound 4f) demonstrates MIC values 2- to >16-fold lower than the reference drug levofloxacin, while other derivatives from the same study show no such advantage [2]. Furthermore, the choice of synthetic methodology—from traditional heating to ultrasound-assisted or microwave irradiation—can affect reaction yields by over 50 percentage points and significantly impact the purity profile and scalability of the final product [3]. Therefore, substituting one tetrahydropyrimidine derivative for another, or even the same derivative produced via a different synthetic route, without rigorous comparative validation, carries a high risk of compromised experimental outcomes and invalid research conclusions.

Quantitative Evidence Guide for Tetrahydropyrimidine Derivative Selection and Procurement


Antifungal Potency: Tetrahydropyrimidine Derivatives Exhibit Superior MIC Against Trichophyton mentagrophytes Compared to Class Baseline

Novel tetrahydropyrimidine derivatives (4e, 4f, and 4k) demonstrate potent antifungal activity against the clinically relevant dermatophyte Trichophyton mentagrophytes, with a minimal inhibitory concentration (MIC) of 0.20 mg/mL [1]. This represents a significant quantitative differentiation from other less active derivatives within the same series and establishes a performance benchmark for antifungal tetrahydropyrimidine selection.

Antifungal Dermatophyte MIC

Broad-Spectrum Antibacterial Superiority: Tetrahydropyrimidine Derivative 4f Outperforms Levofloxacin Across Multiple Pathogens

In a direct head-to-head comparison, the tetrahydropyrimidine derivative 4f exhibited significantly higher antibacterial potency against a panel of microorganisms (MIC = 22-45 µM) compared to the reference fluoroquinolone levofloxacin (MIC = 50 to >708 µM) [1]. This represents a >2-fold to >16-fold improvement in potency depending on the specific pathogen, demonstrating a clear and quantifiable advantage for this derivative over a widely used clinical antibiotic.

Antibacterial Broad-spectrum MIC DHFR

DHFR Enzyme Inhibition: Tetrahydropyrimidine-Fused Derivative 5g Demonstrates Lower IC50 than the Antifolate Trimethoprim

In a direct enzyme inhibition assay, the fused pyrimidine derivative 5g, which contains a tetrahydropyrimidine core, exhibited a lower IC50 value against dihydrofolate reductase (DHFR) than the clinically used reference inhibitor trimethoprim (TMP) [1]. Additionally, a panel of related compounds (4d, 4f, 4g, 6d, and 6f) maintained superiority over TMP, with IC50 values ranging from 4.10 to 4.77 µM. This quantitative advantage highlights the potential of this scaffold for developing next-generation antifolates.

DHFR inhibitor Antifolate Enzyme assay IC50

Anthelmintic Potency Ranking: Morantel Exhibits 4.4-Fold Higher Affinity for CHT1 than Oxantel

Within the tetrahydropyrimidine anthelmintic class, a clear rank order of potency for inhibiting the high-affinity choline transporter (CHT1) was established. In rat brain synaptosomes, morantel demonstrated the highest affinity (Ki = 1.3 μM), followed by pyrantel (Ki = 5.7 μM) and oxantel (Ki = 8.3 μM) [1]. This represents a 4.4-fold difference in Ki between the most and least potent member of this closely related analog series, directly informing compound selection for studies targeting CHT1-mediated processes.

Anthelmintic CHT1 Ki Parasitology

Green Synthesis Efficiency: Ultrasound-Assisted Method Achieves Up to 99% Yield in Under 20 Minutes

A catalyst-free, ultrasound-assisted one-pot synthesis of tetrahydropyrimidine derivatives via Biginelli condensation affords yields up to 99% in only 5-20 minutes under mild heating [1]. This represents a substantial improvement over traditional synthetic methods, which often require longer reaction times, harsher conditions, and catalysts, and may achieve significantly lower yields (e.g., 43% for some Cu-catalyzed methods or less than 45% for certain cyclization reactions [2]). This quantifiable difference in synthetic efficiency is critical for cost-effective procurement and scale-up.

Green chemistry Synthesis Yield Ultrasound

Cytotoxicity Profile: Tetrahydropyrimidine Derivatives Exhibit Selective Anticancer Activity Against HeLa Cells with Quantified IC50 Values

Novel tetrahydropyrimidine derivatives (4k and 4b) demonstrated concentration-dependent cytotoxic effects against HeLa cervical cancer cells with IC50 values of 43.63 µM and 52.59 µM, respectively [1]. This selective cytotoxicity against a malignant cell line, as compared to their effects on normal human lung fibroblasts MRC-5, provides a quantifiable starting point for further anticancer lead optimization and supports the rationale for selecting these specific derivatives for cancer biology research.

Anticancer Cytotoxicity HeLa IC50

Optimal Application Scenarios for Tetrahydropyrimidine Derivatives Based on Quantitative Evidence


Antibacterial Drug Discovery: Prioritizing High-Potency Leads Against Broad-Spectrum Pathogens

Procurement for antibacterial drug discovery programs should prioritize tetrahydropyrimidine derivatives structurally related to compound 4f, which demonstrated a >2-fold to >16-fold MIC advantage over levofloxacin against multiple Gram-positive and Gram-negative bacteria [1]. This quantifiable potency advantage, combined with demonstrated in vivo efficacy in reducing S. aureus abscess volume and inflammation in a mouse skin infection model [1], makes this class of derivatives highly suitable for hit-to-lead campaigns targeting drug-resistant infections or broad-spectrum therapeutics.

Anthelmintic Research: Selecting Potent CHT1 Inhibitors for Cholinergic Pathway Studies

For studies investigating the cholinergic nervous system of nematodes or the high-affinity choline transporter (CHT1) as a drug target, morantel (Ki = 1.3 μM) should be procured as the highest-potency tetrahydropyrimidine analog, while oxantel (Ki = 8.3 μM) can serve as a lower-potency control within the same chemical class [2]. This 4.4-fold potency difference is experimentally significant and ensures that researchers are using the appropriate tool compound for their specific assay sensitivity requirements.

Green and Sustainable Chemical Manufacturing: High-Yield Synthesis Route for Tetrahydropyrimidine Derivatives

Industrial procurement and scale-up of tetrahydropyrimidine derivatives for any application can benefit significantly from the ultrasound-assisted, catalyst-free Biginelli condensation method, which achieves up to 99% yield in under 20 minutes [3]. This method represents a verifiable, cost-effective, and environmentally friendly alternative to traditional synthetic routes that may require catalysts, harsher conditions, and longer reaction times, thereby reducing the overall cost of goods and environmental footprint.

Anticancer Lead Identification: Targeting Cervical Cancer with Selective Cytotoxic Agents

In oncology research programs focused on cervical cancer, tetrahydropyrimidine derivatives 4k (IC50 = 43.63 µM) and 4b (IC50 = 52.59 µM) are validated starting points for further medicinal chemistry optimization [4]. Their quantifiable and selective cytotoxicity against HeLa cells, relative to normal fibroblasts, makes them suitable for inclusion in focused screening libraries designed to identify novel anticancer agents with a favorable therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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